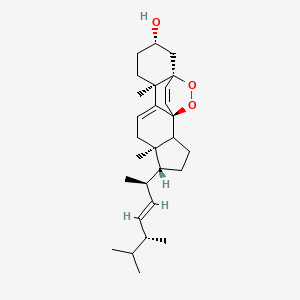
9,11-Dehydroergosterol peroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
9,11-Dehydroergosterol peroxide can be synthesized through the fermentation of Ganoderma lucidum mycelia in a medium containing leguminous plants such as Glycine max and Astragalus membranaceus . The ethanolic extract of the mycelia is then fractionated and purified using high-performance liquid chromatography to isolate the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Ganoderma lucidum mycelia under controlled conditions. The mycelia are cultivated in a nutrient-rich medium, and the compound is extracted and purified using advanced chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
9,11-Dehydroergosterol peroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include ergosterol peroxide and other related steroid derivatives .
Wissenschaftliche Forschungsanwendungen
9,11-Dehydroergosterol peroxide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 9,11-Dehydroergosterol peroxide involves the induction of apoptosis in cancer cells through the mitochondrial pathway . The compound downregulates the expression of induced myeloid leukemia cell differentiation protein Mcl-1, leading to caspase-dependent apoptosis . It also induces the expression of cyclin-dependent kinase inhibitor 1A, causing cell cycle arrest and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ergosterol peroxide
- 5α,8α-Epidioxy-22E-ergosta-6,9(11),22-trien-3β-ol
Uniqueness
9,11-Dehydroergosterol peroxide is unique due to its potent antitumor activity and its ability to induce apoptosis through the mitochondrial pathway . Unlike other similar compounds, it specifically targets the Mcl-1 protein, making it a promising candidate for cancer therapy .
Eigenschaften
Molekularformel |
C28H42O3 |
|---|---|
Molekulargewicht |
426.6 g/mol |
IUPAC-Name |
(1S,5R,6R,10R,13S,15S)-5-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadeca-8,18-dien-13-ol |
InChI |
InChI=1S/C28H42O3/c1-18(2)19(3)7-8-20(4)22-9-10-23-25(22,5)13-12-24-26(6)14-11-21(29)17-27(26)15-16-28(23,24)31-30-27/h7-8,12,15-16,18-23,29H,9-11,13-14,17H2,1-6H3/b8-7+/t19-,20+,21-,22+,23?,25+,26+,27+,28-/m0/s1 |
InChI-Schlüssel |
FWPYIYVSYQRISA-NMNNFQJHSA-N |
Isomerische SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CCC2[C@@]1(CC=C3[C@]24C=C[C@@]5([C@@]3(CC[C@@H](C5)O)C)OO4)C |
Kanonische SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CC=C3C24C=CC5(C3(CCC(C5)O)C)OO4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















